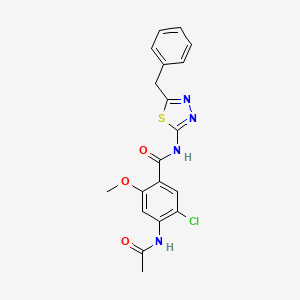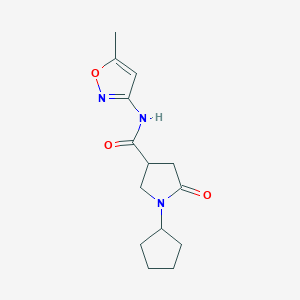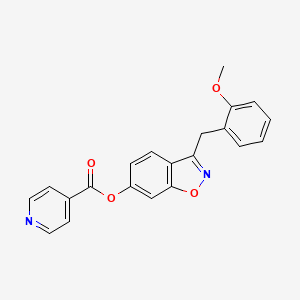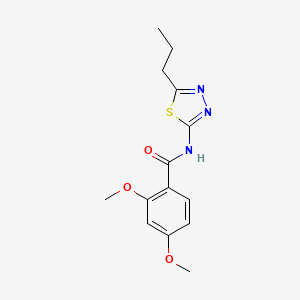![molecular formula C19H19N3O4S2 B11163163 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide](/img/structure/B11163163.png)
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
准备方法
The synthesis of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the formation of the thiadiazole ring followed by the introduction of the methoxybenzyl and phenylsulfonyl groups. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various organic solvents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
化学反应分析
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit the STAT3 signaling pathway, which is involved in cell proliferation and survival. By binding to the SH2 domain of STAT3, the compound prevents its phosphorylation and subsequent activation, leading to the inhibition of cancer cell growth and induction of apoptosis.
相似化合物的比较
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide can be compared with other thiadiazole derivatives, such as:
N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine: Known for its antimicrobial properties.
N-(benzyl)-1,3,4-thiadiazol-2-amine: Studied for its potential as an anti-inflammatory agent.
N-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine: Investigated for its anticancer activity. The uniqueness of this compound lies in its specific structural features and its ability to inhibit the STAT3 pathway, making it a promising candidate for further research and development in medicinal chemistry.
属性
分子式 |
C19H19N3O4S2 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
3-(benzenesulfonyl)-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-16-10-6-5-7-14(16)13-18-21-22-19(27-18)20-17(23)11-12-28(24,25)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,20,22,23) |
InChI 键 |
KPLYDVFWRFQOSF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-fluorobenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11163082.png)

![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxo-1-phenylethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11163109.png)
![Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11163115.png)
![(6-ethyl-4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11163116.png)
![methyl 4-({[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11163121.png)

![N-(4-chlorobenzyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163136.png)


![4-(4-Chlorophenyl)-1-{[5-(4-fluorophenyl)-2-thienyl]carbonyl}-4-piperidinol](/img/structure/B11163144.png)
![N-[(2S)-1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11163146.png)

![N-[(2S)-2-({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)-2-phenylacetyl]glycine](/img/structure/B11163150.png)
